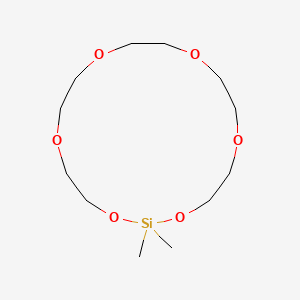

2,2-Dimetil-1,3,6,9,12,15-hexaoxa-2-silacicloheptadecano

Descripción general

Descripción

2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane is a useful research compound. Its molecular formula is C12H26O6Si and its molecular weight is 294.42 g/mol. The purity is usually 95%.

The exact mass of the compound 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

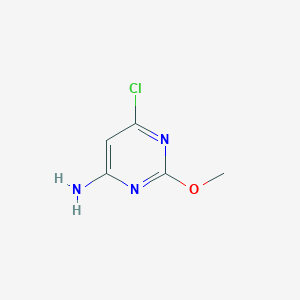

Síntesis de Compuestos Heterocíclicos

Dimetilsila-17-corona-6 sirve como un reactivo fundamental en la síntesis de compuestos heterocíclicos. Su estructura facilita la formación de estructuras cíclicas que son fundamentales en muchos productos farmacéuticos. La capacidad del compuesto para actuar como un ligando para varios iones metálicos ayuda en los procesos de ciclación esenciales para crear marcos heterocíclicos complejos .

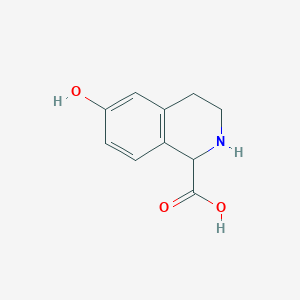

Formación de Derivados de Tetrahidroquinolin-2-ona

Este compuesto es instrumental en la formación de derivados de tetrahidroquinolin-2-ona, que son andamios valiosos en la química medicinal. El proceso involucra una reacción de dos pasos que se beneficia de la capacidad del éter corona para estabilizar los intermediarios y promover la ciclación eficiente .

Aplicaciones Agrícolas

En la agricultura, los compuestos relacionados con el dimetilsila-17-corona-6 se han explorado por su potencial como fungicidas botánicos. Los análogos estructurales de este éter corona se están estudiando por su baja toxicidad y alta eficacia en la protección de los cultivos contra patógenos fúngicos .

Desarrollo de Químicosensores

La estructura del éter corona es ventajosa para el desarrollo de quimiosensores. Su capacidad para unirse a iones específicos se puede utilizar para crear sensores que detectan la presencia de varios cationes, lo cual es crucial en el monitoreo ambiental y los procesos industriales .

Acelerante de Síntesis Orgánica

Dimetilsila-17-corona-6 puede acelerar las reacciones de síntesis orgánica. Su inclusión en mezclas de reacción puede mejorar la reactividad de ciertos reactivos, lo que acelera el proceso de síntesis y mejora el rendimiento .

Descubrimiento y Desarrollo de Fármacos

Las propiedades de unión únicas del compuesto lo convierten en una herramienta valiosa en el descubrimiento de fármacos. Se puede utilizar para crear bibliotecas de compuestos para el cribado de alto rendimiento, lo que ayuda en la identificación de nuevos candidatos a fármacos .

Nanotecnología

En nanotecnología, el dimetilsila-17-corona-6 se puede utilizar para crear nanocompuestos híbridos de polímero-inorgánico. Su capacidad para interactuar con varios iones metálicos lo hace adecuado para formar estructuras a nanoescala con propiedades específicas .

Estudios de Fotoluminiscencia

Los derivados del compuesto se han utilizado en estudios de fotoluminiscencia para comprender la dinámica de los procesos de emisión de luz a nanoescala. Esta investigación tiene implicaciones para el desarrollo de nuevos materiales para optoelectrónica .

Mecanismo De Acción

Target of Action

The primary targets of 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane, also known as Dimethylsila-17-crown-6, are alkali metal ions, such as lithium (Li+), sodium (Na+), and potassium (K+) ions . These ions play crucial roles in various biological processes, including nerve impulse transmission and maintenance of cell membrane potential.

Mode of Action

Dimethylsila-17-crown-6 interacts with its targets by forming complexes with the alkali metal ions. The crown ether part of the molecule forms a cyclic structure that can encapsulate the metal ion, creating a stable complex . This interaction leads to changes in the properties of the ions, including their solubility and reactivity.

Biochemical Pathways

The formation of complexes between Dimethylsila-17-crown-6 and alkali metal ions can affect various biochemical pathways. For instance, it can influence the transport of these ions across cell membranes, which is a key process in nerve impulse transmission and other cellular functions .

Pharmacokinetics

For instance, it could potentially enhance the bioavailability of these ions by increasing their solubility .

Result of Action

The molecular and cellular effects of Dimethylsila-17-crown-6’s action largely depend on the specific alkali metal ions it interacts with and the biological context. For example, by forming complexes with potassium ions, it could potentially influence processes such as nerve impulse transmission and muscle contraction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Dimethylsila-17-crown-6. For instance, the presence of different types and concentrations of alkali metal ions can affect the compound’s selectivity and binding affinity. Additionally, factors such as pH and temperature can influence the stability of the complexes formed by Dimethylsila-17-crown-6 .

Propiedades

IUPAC Name |

2,2-dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O6Si/c1-19(2)17-11-9-15-7-5-13-3-4-14-6-8-16-10-12-18-19/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPNMUSYTNBGQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(OCCOCCOCCOCCOCCO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6072895 | |

| Record name | 1,3,6,9,12,15-Hexaoxa-2-silacycloheptadecane, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6072895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83890-22-6 | |

| Record name | Dimethylsila-17-crown-6 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83890-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylsila-17-crown-6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083890226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,6,9,12,15-Hexaoxa-2-silacycloheptadecane, 2,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,6,9,12,15-Hexaoxa-2-silacycloheptadecane, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6072895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLSILA-17-CROWN-6 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LLC2CZ6KL6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

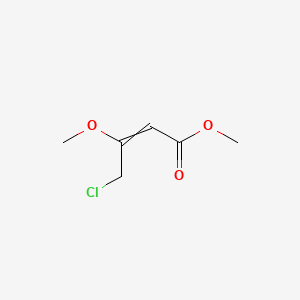

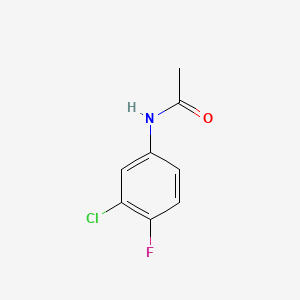

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Dimethylsila-17-crown-6 interact with montmorillonite clay, and what are the implications for sensing applications?

A1: Dimethylsila-17-crown-6 intercalates into the interlayer space of montmorillonite clay. This interaction is driven by the macrocycle's ability to replace water molecules surrounding interlayer cations (like Li+, Na+, or K+) within the clay structure []. The replacement process is confirmed through techniques like XRD, FTIR, 13C and 23Na solid-state NMR spectroscopy. This intercalation process modifies the electrochemical properties of the clay, making the resulting material sensitive to alkali-metal ions in solution. Consequently, this material shows promise as an active component in potentiometric sensors for detecting these ions [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.